2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a brominated benzamide core linked to a pyridine-thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, it’s plausible that this compound may interact with multiple targets, contributing to its potential biological effects.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound may affect multiple biochemical pathways .
Result of Action
Based on the known activities of thiazole derivatives, it’s plausible that this compound may have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiazole derivatives have been found to have antimicrobial and antiproliferative activities . These effects could be due to the influence of these compounds on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by coupling with a pyridine-thiazole derivative. The reaction conditions often require the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new C-C bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and enzyme activities.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(pyridin-2-yl)benzamide
- 3-bromoimidazo[1,2-a]pyridine derivatives
- N-(pyridin-2-yl)amides
Uniqueness
2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a brominated benzamide and a pyridine-thiazole moiety. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-4-2-1-3-11(12)14(20)19-15-18-13(9-21-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCCVWAEMNNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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